1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil

DNA Replication Nucleoside Analog Cell Proliferation Assay

Sourcing a reliable nucleoside analog for DNA replication studies often risks inconsistent sugar stereochemistry, which can invalidate mechanistic data. This compound resolves that with a defined arabinose configuration essential for specific chain termination. Key procurement value: • Serves as the critical precursor to 4-thio derivatives showing a 0.5 µg/mL MIC50 against M. tuberculosis H37Ra. • Enables synthesis of 5-vinyluracil analogs with marked in vitro antiherpesviral activity. • Distinct from 2'-deoxy analogs, allowing precise study of sugar conformation effects on DNA incorporation.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
CAS No. 28608-82-4
Cat. No. B3257250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil
CAS28608-82-4
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO
InChIInChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)
InChIKeyVQAJJNQKTRZJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil Procurement & Differentiation Guide


1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil, also known as 5-hydroxymethyl-arauridine, is a nucleoside analog consisting of a uracil base modified at the C5 position with a hydroxymethyl group, conjugated to an arabinose sugar moiety. This compound, identifiable by CAS 28608-82-4, is structurally and functionally recognized as a thymidine analog . Its primary mechanisms of action involve incorporation into replicating DNA, where it can disrupt nucleic acid synthesis and act as a chain terminator, and its utility as a versatile intermediate in the synthesis of more complex bioactive nucleosides [1].

1
Thymidine analog probe
Arabinose-modified nucleoside for DNA replication and chain-termination studies
2
Nucleoside intermediate
Key precursor for 5-substituted arabinofuranosyluracil derivative synthesis
3
Arabinose sugar configuration
Confers distinct biochemical properties vs. 2'-deoxyribose analogs for SAR workflows

Why Generic Substitution Fails for 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil


Substituting 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil with a generic 'thymidine analog' or a closely related nucleoside like 5-hydroxymethyl-2'-deoxyuridine is not feasible for research applications demanding precise mechanistic outcomes. The arabinose sugar configuration confers distinct biochemical properties not shared by 2'-deoxyribose derivatives [1]. Evidence shows that 5-hydroxymethyl-2'-deoxyuridine cannot be replaced by 5-hydroxymethyluracil alone in synergistic cancer cell models, underscoring that even the base-sugar conjugate is critical for specific biological interactions [2]. Furthermore, the compound's primary value as a key synthetic precursor for potent antiviral and antimycobacterial agents like 5-vinyl or 4-thio derivatives means that using an alternative intermediate would derail entire synthetic routes and produce different final compounds with altered activity profiles [3].

Attribute
Target Compound
Generic Substitute
Sugar configuration
Arabinose (β-D)
2'-Deoxyribose
Base-sugar conjugate specificity
Hydroxymethyluracil + arabinose conjugate required
Hydroxymethyluracil alone may not replicate biological interactions
Synthetic pathway fidelity
Direct precursor to 5-vinyl and 4-thio arabino-nucleosides
Alternative intermediates may produce different final compound series

Quantitative Differentiation of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil


DNA Incorporation Rate vs. Natural Thymidine

In direct comparative studies using human promyelocytic leukemia (HL-60) cells, the incorporation rate of radioactive 5HmdUrd (5-hydroxymethyl-2'-deoxyuridine, a close comparator) into DNA was quantified against the natural substrate, thymidine [1]. This data serves as a benchmark for the class's behavior.

DNA Incorporation Rate
Data to verify
~5% of thymidine incorporation rate
Supports chain-termination study context
HL-60 cell model; class-level inference from 5-hydroxymethyl-2'-deoxyuridine
DNA Replication Nucleoside Analog Cell Proliferation Assay

5HmdUrd Synergism with Ara-C in Leukemia

The close analog 5-hydroxymethyl-2'-deoxyuridine (5HmdUrd) demonstrates a quantifiable and dose-dependent synergistic or antagonistic interaction with the clinically relevant antileukemic agent 1-β-D-arabinofuranosylcytosine (Ara-C) in HL-60 cells [1].

Ara-C Synergy
Assay context
Cell reduction to 10% with Ara-C + analog vs. 35% Ara-C alone
Supports combination assay context in leukemia cell models
HL-60 3-day culture; analog-derived inference
Antileukemic Synergy Combination Therapy HL-60 Cell Model

4-Thio Derivative Anti-TB Potency vs. Cycloserine

The compound 1-(β-D-arabinofuranosyl)-4-thio-5-hydroxymethyluracil, a derivative synthesized directly from 1-(β-D-arabinofuranosyl)-5-hydroxymethyluracil [1], exhibits potent antimycobacterial activity. Its potency is directly compared to the second-line tuberculosis drug, cycloserine [2].

4-Thio Derivative MIC50
Reported
0.5 µg/mL (derivative) vs. 5.0 µg/mL (cycloserine)
Supports antimycobacterial SAR context
Mtb H37Ra in vitro assay; derivative synthesized from target compound
Antimycobacterial Tuberculosis Structure-Activity Relationship

Precursor to Antiviral Derivatives

The compound is a documented and essential precursor for synthesizing a series of 1-β-D-arabinofuranosyl derivatives with well-characterized antiherpesviral activity, including 5-vinyluracil and 5-(2-halogenovinyl)uracil analogs [1]. This is a functional differentiation from analogs like 5-hydroxymethyl-2'-deoxyuridine, which leads to a different class of antiviral agents.

Synthetic Utility
Class-level
Precursor to 5-vinyl and 4-thio arabino-nucleoside derivatives
Enables arabino-configuration antiviral pharmacophore access
Qualitative differentiation from 2'-deoxy analog series
Antiviral Synthesis Herpes Simplex Virus Nucleoside Chemistry

Research Applications of 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil


Synthesis of Antiviral & Antimycobacterial Candidates

This compound is a key building block for generating a library of 5-substituted arabinofuranosyluracil derivatives [1]. This includes the synthesis of 5-vinyluracil and 5-(2-halogenovinyl)uracil analogs, some of which have shown marked antiherpesviral activity in vitro [1]. It is also the precursor to the 4-thio derivative, which demonstrated an MIC50 of 0.5 µg/mL against *M. tuberculosis* H37Ra, a 10-fold improvement over cycloserine [2].

Drug Synergy & DNA Damage in Cancer Biology

The close structural analog, 5-hydroxymethyl-2'-deoxyuridine, exhibits quantifiable synergy with Ara-C in reducing HL-60 leukemia cell proliferation [3]. This establishes a clear rationale for using 1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil in studies aimed at characterizing the interactions of 5-hydroxymethyl nucleosides with antimetabolites. Its unique arabinose sugar makes it a valuable tool for comparing and contrasting the effects of sugar configuration on DNA incorporation, chain termination, and cellular response pathways [4].

DNA Replication & Repair: Thymidine Analog Labeling

As a confirmed thymidine analog with insertional activity towards replicating DNA, this compound can be used to label cells and track DNA synthesis . Its incorporation rate and subsequent stability in DNA, as characterized for its class [3], make it a useful probe for studying DNA replication dynamics and repair mechanisms, distinct from natural thymidine or other 2'-deoxy-based analogs.

Application
Selection Property
Validation Focus
Antimycobacterial nucleoside SAR
Precursor to 4-thio and 5-substituted derivatives
Derivative MIC and screening endpoint review
Cancer cell-model combination studies
Arabinose sugar configuration
DNA incorporation and chain-termination endpoints
DNA replication dynamics research
Thymidine analog insertion activity
Cell proliferation and labeling endpoint review

Technical Documentation Hub

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